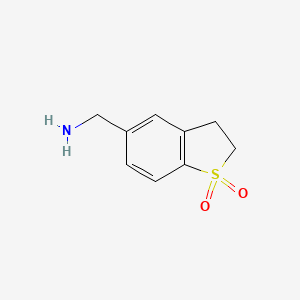
(1,1-Dioxido-2,3-dihydro-1-benzothien-5-yl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dioxido-2,3-dihydro-1-benzothien-5-yl)methylamine: is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring system, which is a sulfur-containing heterocycle, and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxido-2,3-dihydro-1-benzothien-5-yl)methylamine typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Oxidation: The benzothiophene ring is then oxidized to introduce the dioxido groups. Common oxidizing agents include hydrogen peroxide or peracids.
Introduction of the Methylamine Group: The final step involves the introduction of the methylamine group through nucleophilic substitution reactions. This can be achieved using reagents such as methylamine or its derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido groups back to sulfide or sulfoxide forms.
Substitution: The methylamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide or sulfoxide derivatives.
Substitution Products: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its sulfur-containing structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Studies: Used in studies to understand the interaction of sulfur-containing compounds with biological systems.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of (1,1-Dioxido-2,3-dihydro-1-benzothien-5-yl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur-containing structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- (1,1-Dioxido-2,3-dihydro-1-benzothien-2-yl)cyclohexanol
- (3-chloro-1,1-dioxido-1-benzothien-2-yl)-N,N-dimethylmethanamine
Uniqueness:
- Structural Features: The presence of the methylamine group distinguishes (1,1-Dioxido-2,3-dihydro-1-benzothien-5-yl)methylamine from other benzothiophene derivatives.
- Reactivity: The compound’s unique reactivity profile, particularly in substitution reactions, sets it apart from similar compounds.
Propiedades
IUPAC Name |
(1,1-dioxo-2,3-dihydro-1-benzothiophen-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-2,5H,3-4,6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAIUDXHCRAOCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














